pKa Shift from Thiomorpholine to 1,1-Dioxide
Oxidation of thiomorpholine to the 1,1‑dioxide reduces the basic pKa of the ring nitrogen from the typical secondary‑amine range (~9.0 for the parent thiomorpholine) to an experimentally determined value of 5.4 [1]. This represents a >3 log unit decrease in basicity. A predicted pKa of 6.48 ± 0.20 has also been reported for the parent dioxide scaffold . In the title compound, the sulfonamide‑type N‑substitution further suppresses basicity, making the nitrogen essentially non‑basic at physiological pH. This contrasts with N‑alkyl thiomorpholine analogs, which remain predominantly protonated at pH 7.4 and exhibit fundamentally different permeability, solubility, and off‑target pharmacology profiles.
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | Ring N: non‑basic (N‑SO₂ substitution); parent 1,1‑dioxide scaffold: pKa 5.4 (experimental) [1] |
| Comparator Or Baseline | Thiomorpholine (parent, non‑oxidized): pKa ~9.0 (estimated for secondary amine) |
| Quantified Difference | ΔpKa ≈ 3.6 units (parent dioxide vs. thiomorpholine); further reduction expected with N‑SO₂ substitution |
| Conditions | pKa measured experimentally for thiomorpholine 1,1‑dioxide; thiomorpholine pKa inferred from typical secondary amine values |
Why This Matters
A >3 pKa unit shift changes the predominant ionization state at physiological pH, which is critical for optimizing permeability, CNS penetration, hERG liability, and solubility class during lead optimization.
- [1] PubChem. Thiomorpholine 1,1-dioxide – Dissociation Constants: Basic pKa 5.4. https://pubchem.ncbi.nlm.nih.gov/compound/Thiomorpholine-1_1-dioxide (accessed 2026‑05‑05). View Source
